molecular formula C7H12N2O2 B2812228 methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate CAS No. 749187-07-3

methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate

Cat. No. B2812228
CAS RN: 749187-07-3
M. Wt: 156.185
InChI Key: BGKOSDWTOGHJPK-UHFFFAOYSA-N
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Description

The compound “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” is a derivative of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The molecular structure of “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” would consist of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The specific substitutions on the pyrrole ring in this compound could not be determined from the available information.


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a wide range of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene and other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As a pyrrole derivative, “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” would likely share some properties with other pyrroles, such as aromaticity and reactivity with electrophiles .

Scientific Research Applications

Biological Activities

“Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Drug Discovery Research

The pyrrolopyrazine structure, which “Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” is a part of, is an attractive scaffold for drug discovery research . This is due to its wide range of biological activities and its potential for structural diversity.

Synthesis of Diverse Derivatives

“Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” can be used in the synthesis of structurally diverse derivatives via Multi-Component Reactions (MCR), using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .

Antimicrobial Potential

Some derivatives of “Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” have shown good antimicrobial potential . This makes it a promising candidate for the development of new antimicrobial agents.

Cytotoxic Activity

Certain derivatives of “Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” have exhibited good cytotoxic activity against some cancer cell lines . This suggests its potential use in cancer therapy.

Use in Polyesters

“Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate” can be used in the synthesis of polyesters . The resulting polymers can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation .

Future Directions

The future directions for research on “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” would depend on its potential applications. Given the biological activity of many pyrrole derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOSDWTOGHJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate

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